molecular formula C18H16N4O5 B14568270 (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone CAS No. 61621-08-7

(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone

Cat. No.: B14568270
CAS No.: 61621-08-7
M. Wt: 368.3 g/mol
InChI Key: JSXHDBAPTMKOKO-UHFFFAOYSA-N
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Description

(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone is a chemical compound with a complex structure that includes a morpholine ring, a nitrofuran moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction conditions often include the use of organic solvents such as ethanol, methanol, or acetone, and the reaction temperature is carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), halogens, and alkylating agents. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anti-tumor activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone include:

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • Morpholin-4-yl-acetic acid
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

What sets this compound apart is its combination of a morpholine ring, nitrofuran moiety, and pyrazole ring, which imparts unique chemical and biological properties

Properties

CAS No.

61621-08-7

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

morpholin-4-yl-[3-(5-nitrofuran-2-yl)-1-phenylpyrazol-4-yl]methanone

InChI

InChI=1S/C18H16N4O5/c23-18(20-8-10-26-11-9-20)14-12-21(13-4-2-1-3-5-13)19-17(14)15-6-7-16(27-15)22(24)25/h1-7,12H,8-11H2

InChI Key

JSXHDBAPTMKOKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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